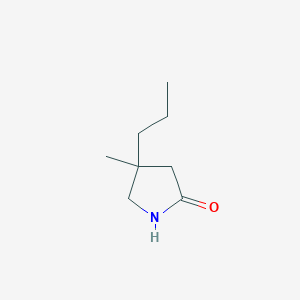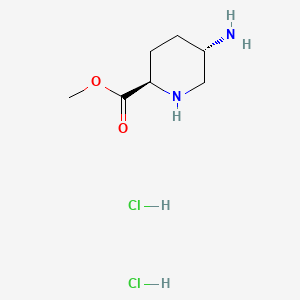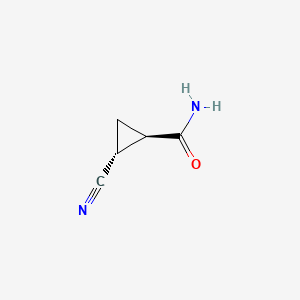![molecular formula C6H4FKN2O3 B13892938 2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt](/img/structure/B13892938.png)
2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a fluoromethyl group attached to the pyrazole ring and a potassium salt of the oxo-acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents such as fluoromethyl iodide.
Formation of the Oxo-Acetic Acid Moiety: The oxo-acetic acid moiety can be synthesized through the oxidation of the corresponding alcohol or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Formation of the Potassium Salt: The final step involves the neutralization of the oxo-acetic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo-acetic acid moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated pyrazoles, alkylated pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of pyrazole derivatives. It can serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. The presence of the fluoromethyl group can enhance the metabolic stability and bioavailability of the compound, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, fluorinated pyrazoles can be incorporated into polymers to improve their thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt involves its interaction with specific molecular targets. The fluoromethyl group can form strong hydrogen bonds with biological macromolecules, enhancing the binding affinity and specificity of the compound. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[1-(methyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt
- 2-[1-(chloromethyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt
- 2-[1-(bromomethyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt
Uniqueness
The uniqueness of 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid;potassium salt lies in the presence of the fluoromethyl group. Fluorine atoms can significantly influence the electronic properties of the molecule, enhancing its stability and reactivity. This makes the compound particularly valuable in applications where these properties are crucial, such as in drug development and materials science.
Eigenschaften
Molekularformel |
C6H4FKN2O3 |
|---|---|
Molekulargewicht |
210.20 g/mol |
IUPAC-Name |
potassium;2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxoacetate |
InChI |
InChI=1S/C6H5FN2O3.K/c7-3-9-2-4(1-8-9)5(10)6(11)12;/h1-2H,3H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
YCPPHFSOKNANCF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=NN1CF)C(=O)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride](/img/structure/B13892880.png)







![2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13892953.png)
